molecular formula C19H17FN2O4S B2845900 N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034336-79-1

N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2845900
CAS RN: 2034336-79-1
M. Wt: 388.41
InChI Key: UFTGFEHTZGVBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Drug Development

YM-244769 is investigated for its neuroprotective properties, showing potential as a therapeutic agent. It acts as a Na+/Ca2+ exchange (NCX) inhibitor, preferentially inhibiting NCX3, which is significant in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

Anticancer Research

Research into benzofurans from Gastrodia elata has highlighted their potential in inhibiting DNA topoisomerases I and II, which are key enzymes in cancer cell proliferation. This indicates a potential application in anticancer drug development (Lee et al., 2007).

Metabolic Studies

A study on DFB , a benzyloxy-substituted lactone cyclooxygenase-2 inhibitor, utilized as a selective fluorescent probe for CYP3A activity in hepatocytes, illustrates the compound's utility in metabolic and pharmacokinetic research (Nicoll-Griffith et al., 2004).

Environmental Chemistry

Investigations into the photo-oxidation of furan and its derivatives provide insights into environmental chemistry, particularly regarding atmospheric pollutants and their transformations (Alvarez et al., 2009).

Antiviral Agents

The synthesis and characterization of furan-carboxamide derivatives as novel inhibitors of the influenza A H5N1 virus showcase the potential application in developing antiviral drugs. The structural features of these compounds play a crucial role in their antiviral activity (Yongshi et al., 2017).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-8-26-11-14)16-2-1-9-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTGFEHTZGVBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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